molecular formula C6H5Cl3O4S B14882273 2,4,5-Trichlorobenzenesulfonic Acid Hydrate

2,4,5-Trichlorobenzenesulfonic Acid Hydrate

Cat. No.: B14882273
M. Wt: 279.5 g/mol
InChI Key: YPJFBCBHKJSWTN-UHFFFAOYSA-N
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Description

2,4,5-Trichlorobenzenesulfonic Acid Hydrate is a chemical compound with the molecular formula C6H3Cl3O3S·H2O. It is a white to almost white powder or crystalline substance that is soluble in water. This compound is known for its use in various chemical reactions and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4,5-Trichlorobenzenesulfonic Acid Hydrate can be synthesized through the sulfonation of 2,4,5-trichlorobenzene. The reaction typically involves the use of sulfuric acid or oleum as the sulfonating agent. The reaction is carried out under controlled conditions to ensure the selective sulfonation at the desired position on the benzene ring.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale sulfonation processes. The reaction is conducted in reactors designed to handle the corrosive nature of the sulfonating agents. The product is then purified through crystallization and drying processes to obtain the hydrate form.

Chemical Reactions Analysis

Types of Reactions

2,4,5-Trichlorobenzenesulfonic Acid Hydrate undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonic acid group can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common.

    Condensation Reactions: It can react with other compounds to form larger molecules through condensation reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Condensation: Reagents like acetic anhydride or other acid anhydrides are commonly employed.

Major Products Formed

    Substitution: Products include various substituted benzenesulfonic acids.

    Oxidation: Products may include sulfonic acid derivatives with higher oxidation states.

    Condensation: Products are typically larger organic molecules with sulfonic acid groups.

Scientific Research Applications

2,4,5-Trichlorobenzenesulfonic Acid Hydrate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonic acid derivatives.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4,5-Trichlorobenzenesulfonic Acid Hydrate involves its ability to act as a strong acid and a nucleophile. The sulfonic acid group can donate protons and participate in acid-catalyzed reactions. Additionally, the compound can form strong interactions with other molecules through hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2,4,6-Trichlorobenzenesulfonic Acid
  • 2,3,5-Trichlorobenzenesulfonic Acid
  • 2,4,5-Trichlorobenzenesulfonic Acid Sodium Salt

Uniqueness

2,4,5-Trichlorobenzenesulfonic Acid Hydrate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties. Its hydrate form also influences its solubility and reactivity compared to its anhydrous counterparts.

Properties

Molecular Formula

C6H5Cl3O4S

Molecular Weight

279.5 g/mol

IUPAC Name

2,4,5-trichlorobenzenesulfonic acid;hydrate

InChI

InChI=1S/C6H3Cl3O3S.H2O/c7-3-1-5(9)6(2-4(3)8)13(10,11)12;/h1-2H,(H,10,11,12);1H2

InChI Key

YPJFBCBHKJSWTN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)S(=O)(=O)O.O

Origin of Product

United States

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